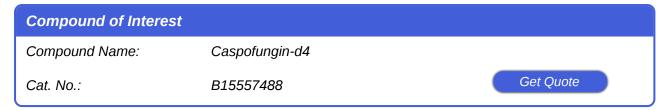


Caspofungin-d4: A Technical Guide to its Physical and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspofungin-d4 is a deuterated analog of Caspofungin, a potent antifungal agent belonging to the echinocandin class. It serves as an essential internal standard for the sensitive and accurate quantification of Caspofungin in biological matrices during pharmacokinetic and other research studies.[1] This technical guide provides an in-depth overview of the physical and chemical properties of **Caspofungin-d4**, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.

Physical and Chemical Properties

The physical and chemical characteristics of **Caspofungin-d4** are crucial for its proper handling, storage, and application in a research setting. These properties are summarized in the tables below.

General and Chemical Properties



Property	Value	Reference(s)
Chemical Name	1-[(4R,5S)-5-[(2-aminoethyl-1,1,2,2-d4)amino]-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine]-5-[(3R)-3-hydroxy-L-ornithine]-pneumocandin B0, diacetate	[1]
Molecular Formula	C52H84D4N10O15 · 2C2H4O2	[1]
Molecular Weight	1217.5 g/mol	[1]
CAS Number	1131958-73-0	
Appearance	White to off-white solid	_
Purity	≥99% deuterated forms (d1-d4)	[1]

Solubility and Stability

Property	Value	Reference(s)
Solubility	Slightly soluble in methanol. Slightly soluble in water (can be aided by heating). Soluble in DMSO (~25 mg/ml) and ethanol (~20 mg/ml).	[2]
Storage	Store at -20°C.	[1]
Stability	≥ 4 years at -20°C.	[1]

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

Caspofungin, and by extension **Caspofungin-d4**, exerts its antifungal activity by inhibiting the synthesis of β -(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall that is absent in mammalian cells.[3][4][5] This targeted inhibition disrupts cell wall integrity, leading to osmotic instability and ultimately fungal cell death.[4]



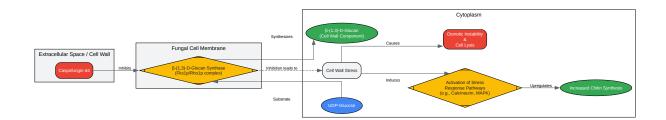




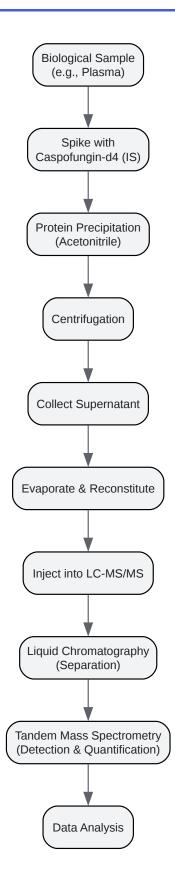
The primary target of Caspofungin is the enzyme β -(1,3)-D-glucan synthase, a complex composed of a catalytic subunit (Fks1p) and a regulatory GTPase subunit (Rho1p).[6] Caspofungin non-competitively inhibits the Fks1p subunit, preventing the polymerization of UDP-glucose into β -(1,3)-D-glucan chains.[4][7]

The inhibition of β -(1,3)-D-glucan synthesis triggers a cellular stress response in the fungus. This includes the activation of signaling pathways such as the calcineurin and mitogenactivated protein kinase (MAPK) pathways.[8][9] These pathways, in turn, can lead to a compensatory increase in chitin synthesis, another crucial component of the fungal cell wall.[9]









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